2-(Benzyloxy)-5-bromobenzoic acid 2-(Benzyloxy)-5-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 62176-31-2
VCID: VC1994974
InChI: InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O
Molecular Formula: C14H11BrO3
Molecular Weight: 307.14 g/mol

2-(Benzyloxy)-5-bromobenzoic acid

CAS No.: 62176-31-2

Cat. No.: VC1994974

Molecular Formula: C14H11BrO3

Molecular Weight: 307.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-5-bromobenzoic acid - 62176-31-2

Specification

CAS No. 62176-31-2
Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
IUPAC Name 5-bromo-2-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Standard InChI Key VIQAXGLEBKDMGC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O

Introduction

Chemical Structure and Properties

Structural Information

2-(Benzyloxy)-5-bromobenzoic acid consists of a benzoic acid core with two key substituents: a benzyloxy group at the ortho position (2-position) to the carboxylic acid function, and a bromine atom at the meta position (5-position). This specific substitution pattern contributes to its distinctive chemical behavior and reactivity profile .

Chemical Identifiers

The compound can be identified using various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-(Benzyloxy)-5-bromobenzoic acid

Identifier TypeDetails
IUPAC Name5-bromo-2-phenylmethoxybenzoic acid
CAS Number62176-31-2
Molecular FormulaC₁₄H₁₁BrO₃
Molecular Weight307.14 g/mol
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyVIQAXGLEBKDMGC-UHFFFAOYSA-N

Source: Compiled from search results

Physicochemical Properties

The physicochemical properties of 2-(Benzyloxy)-5-bromobenzoic acid are crucial for understanding its behavior in various chemical environments and biological systems. The compound exists as a crystalline solid at room temperature and exhibits specific properties that influence its solubility, reactivity, and handling characteristics .

Spectroscopic Data

Mass spectrometry data for various adducts of 2-(Benzyloxy)-5-bromobenzoic acid, along with their predicted collision cross-section (CCS) values, provide valuable information for analytical identification and characterization of this compound, as shown in Table 2.

Table 2: Predicted Collision Cross Section Data for 2-(Benzyloxy)-5-bromobenzoic acid

Adductm/zPredicted CCS (Ų)
[M+H]⁺306.99645157.3
[M+Na]⁺328.97839161.9
[M+NH₄]⁺324.02299161.7
[M+K]⁺344.95233161.3
[M-H]⁻304.98189159.2
[M+Na-2H]⁻326.96384162.5
[M]⁺305.98862157.4
[M]⁻305.98972157.4

Source: Adapted from PubChemLite data

Synthesis Methods

Alkaline Hydrolysis Route

One of the well-documented methods for synthesizing 2-(Benzyloxy)-5-bromobenzoic acid involves alkaline hydrolysis of a suitable precursor. According to established protocols, the compound can be prepared with high yield using the following procedure:

To a solution of the appropriate precursor (compound 10a, 18 g, 45.3 mmol) in methanol (50 mL), a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added. The mixture is heated to 60°C for 2 hours. After the reaction is complete, the solvent is removed, and the residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified with 4N HCl solution to pH 3 and extracted with ethyl acetate. The organic phase is washed with water and brine, dried over Na₂SO₄, and concentrated under vacuum to yield 2-(Benzyloxy)-5-bromobenzoic acid (13.46 g, 97% yield) .

This method is notable for its high yield (97%) and relatively mild reaction conditions, making it suitable for large-scale synthesis.

Bromination Methods

Another approach to the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid involves the selective bromination of 2-(benzyloxy)benzoic acid. This method typically employs brominating agents such as N-bromosuccinimide (NBS) in the presence of suitable solvents and catalysts. The bromination reaction selectively occurs at the 5-position of the benzene ring due to the directing effects of the existing substituents .

This approach aligns with broader methodologies for synthesizing 2-halogen-5-bromobenzoic acids, as referenced in patent literature. These methods generally involve the action of sulfuric acid on o-halobenzoic acid and NBS in an organic solvent, followed by appropriate post-treatment procedures .

Hazard StatementClassificationWarning Symbol
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Source: Compiled from search results

Precautionary Measures

To mitigate the hazards associated with 2-(Benzyloxy)-5-bromobenzoic acid, several precautionary measures are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

Proper handling protocols include wearing appropriate personal protective equipment, ensuring adequate ventilation in the work area, and following standard laboratory safety practices for chemicals with similar hazard profiles .

Applications and Research Findings

Chemical Synthesis Applications

2-(Benzyloxy)-5-bromobenzoic acid serves as a valuable intermediate in various chemical synthesis pathways. The compound's utility in organic synthesis stems from its bifunctional nature, featuring both a carboxylic acid group and a bromine substituent that can participate in different types of reactions.

The bromine substituent at the 5-position makes the compound particularly suitable for cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the construction of more complex molecular structures. Additionally, the carboxylic acid group can be readily modified through esterification, amidation, or reduction to access diverse functional derivatives.

Related Compounds

Positional Isomers

Several positional isomers of 2-(Benzyloxy)-5-bromobenzoic acid have been documented in the chemical literature, each with unique properties and applications:

  • 2-(Benzyloxy)-4-bromobenzoic acid (CAS: 693257-19-1): This compound differs from 2-(Benzyloxy)-5-bromobenzoic acid in the position of the bromine atom, which is located at the 4-position instead of the 5-position. It shares similar chemical properties but may exhibit different reactivity patterns due to the altered substitution pattern .

  • 5-(Benzyloxy)-2-bromobenzoic acid (CAS: 286434-38-6): In this isomer, the positions of the benzyloxy and bromine substituents are reversed compared to 2-(Benzyloxy)-5-bromobenzoic acid. This compound has been investigated for its potential inhibitory effects on monoamine oxidase B (MAO-B), with reported IC50 values below 0.1 μM.

Structurally Related Derivatives

Beyond positional isomers, other structurally related derivatives of 2-(Benzyloxy)-5-bromobenzoic acid include:

  • 2-Benzoyl-5-bromobenzoic acid (CAS: 718620-09-8): This compound features a benzoyl group instead of a benzyloxy group at the 2-position. The benzoyl group introduces a ketone functionality, which can participate in different types of reactions compared to the ether linkage in 2-(Benzyloxy)-5-bromobenzoic acid .

  • 2-Bromobenzoic acid (CAS: 88-65-3): This simpler derivative lacks the benzyloxy substituent found in 2-(Benzyloxy)-5-bromobenzoic acid. It serves as a more basic building block in organic synthesis and has been extensively studied for various applications .

The structural diversity among these related compounds highlights the importance of precise substitution patterns in determining chemical reactivity and potential biological activities.

Future Research Directions

The unique structural features and reactivity profile of 2-(Benzyloxy)-5-bromobenzoic acid suggest several promising avenues for future research:

  • Structure-Activity Relationship Studies: Systematic investigation of how modifications to the basic scaffold of 2-(Benzyloxy)-5-bromobenzoic acid affect biological activity could lead to the discovery of compounds with enhanced pharmacological properties.

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis methods for 2-(Benzyloxy)-5-bromobenzoic acid, potentially employing biocatalysis or flow chemistry techniques, represents an important area for future research.

  • Materials Science Applications: Exploration of the compound's potential uses in materials science, particularly in the development of functional materials with specific optical or electronic properties, could expand its application beyond traditional chemical synthesis.

  • Medicinal Chemistry: Given the presence of the benzyloxy group, which is a privileged structure in medicinal chemistry, further investigation of 2-(Benzyloxy)-5-bromobenzoic acid derivatives for specific therapeutic targets may yield valuable leads for drug discovery programs.

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